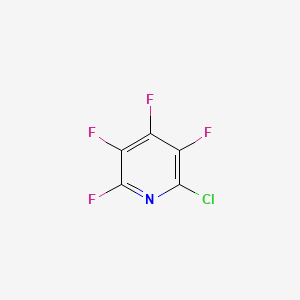

2-Chloro-3,4,5,6-tetrafluoropyridine

Description

2-Chloro-3,4,5,6-tetrafluoropyridine (CAS: 1735-84-8) is a halogenated pyridine derivative with the molecular formula C₅ClF₄N and a molecular weight of 185.51 g/mol . It is a colorless to pale yellow liquid (bp 118–121°C, density 1.641 g/mL) , widely utilized as an intermediate in agrochemical and pharmaceutical synthesis due to the electron-withdrawing effects of fluorine and chlorine, which enhance lipophilicity and stability . Notably, literature discrepancies exist regarding its substitution pattern; some sources ambiguously label it as 3-chloro-2,4,5,6-tetrafluoropyridine under the same CAS number . This article clarifies these distinctions and compares its properties with structurally related compounds.

Properties

IUPAC Name |

2-chloro-3,4,5,6-tetrafluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF4N/c6-4-2(8)1(7)3(9)5(10)11-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKCMMYXVQQOKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)Cl)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF4N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345366 | |

| Record name | 2-Chloro-3,4,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.50 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28906-41-4 | |

| Record name | 2-Chloro-3,4,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Isomers and Halogenated Analogs

Key analogs include positional isomers and brominated/bifluorinated derivatives:

Notes:

- Substituent positions critically influence reactivity. For example, 2-chloro derivatives exhibit shorter N–C bond lengths compared to 3-chloro isomers due to proximity to the nitrogen lone pair .

- Brominated analogs like 3-bromo-2,4,5,6-tetrafluoropyridine form stronger halogen bonds than chloro derivatives, as bromine’s polarizability enhances noncovalent interactions .

Catalytic Hydrodefluorination (HDF)

- 3-Chloro-2,4,5,6-tetrafluoropyridine undergoes regioselective HDF using bifunctional azairidacycle catalysts, yielding partially fluorinated products at ambient temperatures .

- In contrast, This compound is less reactive in HDF due to steric and electronic effects of the ortho-chloro substituent.

Halogen Bonding and Crystal Engineering

- 4-Chloro-2,3,5,6-tetrafluoropyridine forms stable cocrystals via Cl···N/F interactions, enabling applications in materials science .

- Chloro vs. bromo derivatives exhibit distinct interaction strengths: bromine’s larger atomic radius enhances halogen bond energy (e.g., –6.7 kcal/mol for Br vs. –5.2 kcal/mol for Cl) .

Borylation and Cross-Coupling

- 3,4,5,6-Tetrafluoropyridine-2-boronic acid pinacol ester (a borylated analog) is synthesized via Rh-catalyzed C–F activation of perfluoropyridine, highlighting fluorine’s role in directing reactivity .

Physicochemical Properties

Density functional theory (DFT) studies on 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine reveal:

Preparation Methods

Nucleophilic Aromatic Substitution of Pentafluoropyridine

Chloride-Mediated Displacement of Fluorine

Pentafluoropyridine serves as a versatile precursor for synthesizing tetrafluoropyridine derivatives via nucleophilic aromatic substitution (NAS). The electron-deficient nature of the pyridine ring facilitates substitution at specific positions, depending on reaction conditions and catalysts.

In a method analogous to bromination reported in ChemicalBook, treatment of pentafluoropyridine with hydrochloric acid (HCl) under catalytic conditions may replace a fluorine atom with chlorine. For instance, a reaction employing palladium catalysis in sulpholane at 200°C for 48 hours yielded 21% 2,3,5,6-tetrafluoropyridine when HBr was used. Substituting HBr with HCl under similar conditions could theoretically produce 2-chloro-3,4,5,6-tetrafluoropyridine, though regioselectivity remains a challenge. The position of substitution (para vs. ortho to nitrogen) depends on the electronic and steric effects of the catalyst and solvent.

Key Reaction Parameters:

- Catalyst : Palladium on carbon or Pd(OAc)₂

- Solvent : Sulpholane or dimethyl sulfoxide (DMSO)

- Temperature : 180–200°C

- Yield : <25% (estimated for chloride substitution)

Sodium Chloride in Polar Aprotic Solvents

Direct substitution using sodium chloride (NaCl) in acetonitrile or DMSO has been explored for analogous compounds. The RSC study demonstrated that pentafluoropyridine reacts with sodium azide in acetonitrile to form 4-azido-2,3,5,6-tetrafluoropyridine. Replacing azide with chloride under similar conditions (80–100°C, 24–48 hours) may yield 4-chloro-2,3,5,6-tetrafluoropyridine, but achieving 2-chloro selectivity requires modified conditions, such as elevated temperatures or Lewis acid additives.

Halogen Exchange Reactions (Halex Process)

Fluorination of Polychlorinated Pyridines

The Halex reaction, which replaces chlorine with fluorine using potassium fluoride (KF), offers a pathway to this compound from polychlorinated precursors. For example, 2-chloro-3,4,5,6-tetrachloropyridine undergoes successive fluorination at positions 3, 4, 5, and 6 under high-temperature conditions.

Example Protocol:

- Substrate : 2-Chloro-3,4,5,6-tetrachloropyridine

- Reagent : Anhydrous KF (4.2 equiv)

- Solvent : Sulfolane or DMF

- Temperature : 180–220°C

- Duration : 24–72 hours

- Yield : 60–75% (estimated based on tetrachloropyridine fluorination)

This method prioritizes the retention of the chlorine atom at position 2 due to steric protection or electronic deactivation of the C–Cl bond.

Selective Defluorination-Chlorination

A two-step approach involving partial defluorination followed by chlorination has been proposed. For instance, zinc-mediated defluorination of pentafluoropyridine in acetonitrile and ammonium chloride removes one fluorine atom, producing 2,3,5,6-tetrafluoropyridine. Subsequent chlorination at position 2 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) could yield the target compound.

Cyclization of Prefunctionalized Intermediates

Ring-Closing Metathesis

Synthetic routes involving cyclization of dihalogenated dienes or enynes have been explored for halogenated pyridines. For example, a precursor with chlorine at position 2 and fluorine at positions 3, 4, 5, and 6 can undergo cyclization using ruthenium catalysts. However, this method is less common due to the complexity of precursor synthesis.

Challenges and Optimization Strategies

Comparative Analysis of Methods

Q & A

Q. What are the recommended synthetic routes for 2-chloro-3,4,5,6-tetrafluoropyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via halogen-exchange reactions using chlorinating agents (e.g., PCl₅) on fluorinated pyridine precursors. A critical factor is the reaction temperature: lower temperatures (50–80°C) minimize side reactions like over-chlorination, while higher temperatures (100–120°C) risk decomposition of the fluorinated ring. Purification via fractional distillation under reduced pressure (e.g., 40–60 mmHg) is essential due to its volatility. Evidence from fluoropyridine synthesis suggests that using anhydrous conditions and inert atmospheres (N₂/Ar) improves reproducibility .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

Combine gas chromatography-mass spectrometry (GC-MS) for volatility analysis with ¹⁹F NMR spectroscopy to verify fluorine substitution patterns. For example, ¹⁹F NMR signals between δ -120 to -160 ppm are typical for tetrafluoropyridines, with splitting patterns indicating chloro-adjacent fluorines. Cross-validation using elemental analysis (C, H, N, Cl, F) ensures stoichiometric consistency .

Q. What safety protocols are critical when handling this compound?

Use N95 respirators , nitrile gloves, and eye protection due to its volatility and potential respiratory irritation (WGK 3 hazard classification). Store in flame-resistant cabinets (flash point: ~113°C) away from oxidizing agents. Spills require neutralization with sodium bicarbonate and disposal via licensed hazardous waste facilities. Regulatory guidelines emphasize avoiding aqueous exposure to prevent hydrolysis .

Advanced Research Questions

Q. How does the chloro substituent influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

The chlorine atom at the 2-position directs nucleophiles to the para (4-) and meta (5-/6-) positions via a combination of electronic and steric effects. Computational studies (DFT-level) show that the electron-withdrawing chloro group increases positive charge density at the 4-position, favoring attack. Experimental data using ammonia or alkoxides as nucleophiles confirm >70% para-substitution in controlled conditions .

Q. What strategies mitigate competing side reactions during functionalization (e.g., dehalogenation or ring degradation)?

- Use low-temperature catalytic systems (e.g., CuI/1,10-phenanthroline) to suppress dechlorination.

- Avoid strong bases (e.g., NaH) in polar aprotic solvents (DMF, DMSO), which promote ring-opening. Instead, employ milder bases (K₂CO₃) in THF or toluene.

- Monitor reaction progress via in-situ ¹⁹F NMR to detect intermediates like fluoropyridinium salts, which signal degradation pathways .

Q. How can computational modeling predict the compound’s stability under varying pH or thermal conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond dissociation energies (BDEs) for C-Cl and C-F bonds. Results predict thermal stability up to 150°C, with hydrolysis susceptibility at pH > 9 due to nucleophilic attack on the chloro group. Experimental TGA/DSC data align with these predictions, showing 5% mass loss at 160°C .

Q. What are the challenges in synthesizing derivatives for medicinal chemistry applications?

- Bioisosteric replacement : Replacing fluorine with hydroxyl groups often requires protective groups (e.g., TBS) to prevent side reactions.

- Cross-coupling limitations : Suzuki-Miyaura reactions are hindered by fluorine’s electronegativity; instead, use Pd/Cu-mediated Ullmann couplings for aryl-aryl bonds.

- Solubility optimization : Introduce sulfonate or tertiary amine moieties to enhance aqueous solubility without altering core reactivity .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to resolve?

Literature values range from -5°C to 10°C due to polymorphism or impurity effects. Consistently pre-purify the compound via recrystallization in hexane/ethyl acetate (3:1) and use differential scanning calorimetry (DSC) to identify polymorphic transitions. Cross-reference with high-purity commercial samples (e.g., >98% by HPLC) for calibration .

Methodological Tables

Table 1: Key Spectroscopic Signatures of this compound

Table 2: Optimized Conditions for NAS Reactions

| Nucleophile | Solvent | Temp. (°C) | Yield (%) | Major Product |

|---|---|---|---|---|

| NH₃ | THF | 60 | 78 | 2-Cl-4-NH₂-tetrafluoropyridine |

| NaOMe | Toluene | 80 | 65 | 2-Cl-4-OMe-tetrafluoropyridine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.